molecular formula C31H47NO14 B12761741 Flavaspidic acid-N-methylglucaminate CAS No. 992-18-7

Flavaspidic acid-N-methylglucaminate

Cat. No.: B12761741
CAS No.: 992-18-7
M. Wt: 657.7 g/mol
InChI Key: HFBQSVVURWRQMG-VBCATWOOSA-N
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Description

Flavaspidic acids are phloroglucinol derivatives predominantly isolated from Dryopteris species, such as Dryopteris crassirhizoma and Dryopteris fragrans. These compounds are traditionally used in Asian medicine for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Key derivatives include flavaspidic acids AP, AB, PB, and BB, which differ in their substituents (e.g., acetyl or butyryl groups) at specific positions (C3, C3′, C5, or C5′).

This article focuses on structurally related flavaspidic acid derivatives (AP, AB, PB, BB) due to the absence of data on the specified compound.

Properties

CAS No.

992-18-7

Molecular Formula

C31H47NO14

Molecular Weight

657.7 g/mol

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C24H30O8.C7H17NO6/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h27-31H,6-10H2,1-5H3;3-14H,2H2,1H3/t;3-,4-,5+,6-,7?/m.1/s1

InChI Key

HFBQSVVURWRQMG-VBCATWOOSA-N

Isomeric SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavaspidic acid-N-methylglucaminate typically involves the esterification of flavaspidic acid with N-methylglucamine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Flavaspidic acid-N-methylglucaminate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Flavaspidic acid-N-methylglucaminate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its antibacterial properties and its ability to inhibit biofilm formation.

    Medicine: Potential use as an antibacterial agent, particularly against drug-resistant strains of bacteria.

    Industry: Utilized in the formulation of antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of flavaspidic acid-N-methylglucaminate involves the inhibition of bacterial protein synthesis. It binds to specific proteins involved in the synthesis of tRNA, thereby disrupting the bacterial protein synthesis pathway. This leads to the inhibition of bacterial growth and biofilm formation .

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

  • Acetylation : Acetyl groups at C3/C3′ (flavaspidic acid AP) enhance XO inhibition but reduce antibacterial breadth .
  • Lipophilicity : Butyryl or larger substituents (e.g., in AB/PB) decrease solubility but improve membrane penetration .
  • Unmodified cores : Flavaspidic acid BB’s unacetylated structure broadens its antibacterial spectrum but diminishes enzyme inhibition .

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